Diethyl 5,5'-methylenedianthranilate
Overview
Description
Diethyl 5,5’-methylenedianthranilate is a chemical compound with the molecular formula C19H22N2O4 and a molecular weight of 342.395 g/mol . It is also known by other names such as diethyl 3,3’-methylenebis (6-aminobenzoate) and benzoic acid, 3,3’-methylenebis [6-amino-, diethyl ester . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 5,5’-methylenedianthranilate can be synthesized through a series of chemical reactions involving the condensation of 3,3’-methylenebis (6-aminobenzoic acid) with diethyl carbonate . The reaction typically requires a catalyst such as sodium ethoxide and is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of diethyl 5,5’-methylenedianthranilate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5’-methylenedianthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 5,5’-methylenedianthranilate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 5,5’-methylenedianthranilate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of proteases, leading to reduced protein degradation and altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3,3’-methylenebis (6-aminobenzoate)
- 3,3’-Methylenebis [6-aminobenzoic acid] diethyl ester
- 3,3’-Di (ethoxycarbonyl)-4,4’-diaminodiphenylmethane
Uniqueness
Diethyl 5,5’-methylenedianthranilate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
ethyl 2-amino-5-[(4-amino-3-ethoxycarbonylphenyl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-24-18(22)14-10-12(5-7-16(14)20)9-13-6-8-17(21)15(11-13)19(23)25-4-2/h5-8,10-11H,3-4,9,20-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNXNKDEVVRPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165521 | |
Record name | Diethyl 5,5'-methylenedianthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15403-44-8 | |
Record name | Benzoic acid, 3,3′-methylenebis[6-amino-, diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15403-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 5,5'-methylenedianthranilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015403448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl 5,5'-methylenedianthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 5,5'-methylenedianthranilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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